2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid is a complex organic compound characterized by the presence of a pyrimidine ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid typically involves a series of organic reactions. One common method includes the reaction of a chiral amino alcohol with an appropriate acid to form the desired compound . The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate under basic conditions, which helps in protecting the amine group during subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs.
Industry: The compound is utilized in the production of various chemicals and materials, benefiting from its unique structural properties
Mechanism of Action
The mechanism of action of 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in stabilizing the compound during reactions, allowing for selective modifications. The azetidine and pyrimidine rings contribute to the compound’s reactivity and binding affinity with biological targets, facilitating its use in drug design and development .
Comparison with Similar Compounds
Similar Compounds
rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid: This compound shares the Boc protecting group and a similar structural framework but differs in the ring system.
Phenyl boronic acid derivatives: These compounds are used in similar synthetic applications and share some reactivity patterns with the target compound.
Uniqueness
2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid is unique due to the combination of its azetidine and pyrimidine rings, which provide distinct chemical and biological properties. The presence of the Boc protecting group further enhances its utility in synthetic chemistry by offering stability and selectivity during reactions .
Properties
CAS No. |
2624140-22-1 |
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Molecular Formula |
C13H18N4O4 |
Molecular Weight |
294.3 |
Purity |
95 |
Origin of Product |
United States |
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